2-(3-Chloro-2,4-difluorophenyl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chloro-2,4-difluorophenyl)propan-2-ol is an organic compound with the molecular formula C9H9ClF2O. It is characterized by the presence of a chlorinated and difluorinated phenyl group attached to a propan-2-ol moiety. This compound is used as a building block in various chemical syntheses and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-2,4-difluorophenyl)propan-2-ol typically involves the reaction of 3-chloro-2,4-difluorobenzene with propan-2-ol under specific conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-2,4-difluorophenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as ammonia (NH3) or sodium thiolate (NaSMe) in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-(3-Chloro-2,4-difluorophenyl)propan-2-one.
Reduction: Formation of 2-(3-Chloro-2,4-difluorophenyl)propane.
Substitution: Formation of 2-(3-Amino-2,4-difluorophenyl)propan-2-ol or 2-(3-Methylthio-2,4-difluorophenyl)propan-2-ol.
Scientific Research Applications
2-(3-Chloro-2,4-difluorophenyl)propan-2-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-2,4-difluorophenyl)propan-2-ol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering membrane permeability. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Difluorophenyl)propan-2-ol: Lacks the chlorine atom, resulting in different reactivity and properties.
2-(3,4-Difluorophenyl)propan-2-ol: Similar structure but with fluorine atoms in different positions, affecting its chemical behavior.
Fluconazole: Contains a triazole ring and is used as an antifungal agent
Uniqueness
2-(3-Chloro-2,4-difluorophenyl)propan-2-ol is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which imparts distinct electronic and steric effects. These effects influence its reactivity and interactions with other molecules, making it a valuable compound in various chemical and biological applications .
Biological Activity
2-(3-Chloro-2,4-difluorophenyl)propan-2-ol is a compound of significant interest in pharmacological research, particularly for its antifungal properties. This article delves into its biological activity, synthesis, structure-activity relationship (SAR), and potential therapeutic applications.
Chemical Structure and Synthesis
The compound this compound features a chlorinated and difluorinated phenyl ring attached to a secondary alcohol. Its synthesis typically involves the reaction of appropriate chlorinated and fluorinated aromatic precursors with propan-2-ol under controlled conditions. The structural characteristics of this compound make it a potential candidate for further modifications to enhance its biological efficacy.
Antifungal Activity
Recent studies have highlighted the antifungal activity of this compound and its analogs. The Minimum Inhibitory Concentration (MIC) values against various fungal strains have been evaluated, showcasing its potential as an antifungal agent.
Case Studies and Research Findings
-
Antifungal Efficacy :
- In a study assessing the antifungal activity of fluconazole analogs, including this compound, it was observed that compounds with similar structures exhibited varying degrees of effectiveness against Candida albicans and other clinically relevant fungi. The MIC values ranged from 38.45 to 260.81 µg/mL for synthesized compounds .
- The compound demonstrated synergistic effects when combined with other antifungal agents, enhancing its overall efficacy against resistant strains .
-
Mechanism of Action :
- The mechanism by which this compound exerts its antifungal effects involves disruption of fungal cell membrane integrity and inhibition of ergosterol biosynthesis, similar to fluconazole . This results in increased reactive oxygen species (ROS) production within fungal cells, leading to oxidative stress and cell death .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the phenolic structure significantly influence the biological activity of this compound. For instance:
Substituent | Effect on Activity |
---|---|
Chlorine at position 3 | Enhances antifungal potency |
Fluorine at positions 2 & 4 | Increases lipophilicity and membrane penetration |
Hydroxyl group | Essential for antifungal activity |
These findings suggest that strategic alterations can optimize the compound's pharmacological profile.
Toxicity Profile
Toxicity assessments indicate that while this compound exhibits promising antifungal properties, careful evaluation is necessary to ensure safety in therapeutic applications. Comparative studies have shown that certain derivatives possess lower toxicity profiles while maintaining high efficacy against fungal pathogens .
Properties
Molecular Formula |
C9H9ClF2O |
---|---|
Molecular Weight |
206.61 g/mol |
IUPAC Name |
2-(3-chloro-2,4-difluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H9ClF2O/c1-9(2,13)5-3-4-6(11)7(10)8(5)12/h3-4,13H,1-2H3 |
InChI Key |
ZQWMQRAVHXMJMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=C(C(=C(C=C1)F)Cl)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.